molecular formula C19H38O3S B14483784 Methyl octadec-1-ene-1-sulfonate CAS No. 64417-48-7

Methyl octadec-1-ene-1-sulfonate

Cat. No.: B14483784
CAS No.: 64417-48-7
M. Wt: 346.6 g/mol
InChI Key: HOHDRBCBDHORBH-UHFFFAOYSA-N
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Description

Methyl octadec-1-ene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by a long hydrocarbon chain with a sulfonate group attached to the first carbon atom. This compound is of interest due to its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadec-1-ene-1-sulfonate can be synthesized through the sulfonation of octadec-1-ene. The reaction typically involves the addition of sulfur trioxide to octadec-1-ene in the presence of a catalyst, followed by neutralization with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous sulfonation processes. The reaction is carried out in a sulfonation reactor where octadec-1-ene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then esterified with methanol to produce the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids and oxidized hydrocarbons.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Methyl octadec-1-ene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of methyl octadec-1-ene-1-sulfonate involves its ability to interact with lipid membranes and proteins. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the long hydrocarbon chain can insert into lipid bilayers, disrupting membrane integrity. This dual interaction makes it effective as a surfactant and antimicrobial agent.

Comparison with Similar Compounds

    Octadec-1-ene: A hydrocarbon with similar chain length but lacking the sulfonate group.

    Sodium dodecyl sulfate: A shorter-chain sulfonate with similar surfactant properties.

    Methyl octadecane sulfonate: Similar structure but with a saturated hydrocarbon chain.

Uniqueness: Methyl octadec-1-ene-1-sulfonate is unique due to its combination of a long unsaturated hydrocarbon chain and a sulfonate group. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a surfactant and in disrupting lipid membranes.

Properties

CAS No.

64417-48-7

Molecular Formula

C19H38O3S

Molecular Weight

346.6 g/mol

IUPAC Name

methyl octadec-1-ene-1-sulfonate

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h18-19H,3-17H2,1-2H3

InChI Key

HOHDRBCBDHORBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CS(=O)(=O)OC

Origin of Product

United States

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